molecular formula C19H18FN3O2 B5638601 5-[4-(dimethylamino)benzylidene]-3-(2-fluorobenzyl)-2,4-imidazolidinedione

5-[4-(dimethylamino)benzylidene]-3-(2-fluorobenzyl)-2,4-imidazolidinedione

Cat. No. B5638601
M. Wt: 339.4 g/mol
InChI Key: VGBYXLKFDMIFTI-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds structurally related to 5-[4-(dimethylamino)benzylidene]-3-(2-fluorobenzyl)-2,4-imidazolidinedione involves catalytic hydrogenation of corresponding benzylidene compounds. For example, 5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione was prepared by catalytic hydrogenation of the corresponding benzylidene compound, showcasing a method that might be adaptable for our compound of interest (Wessels, Schwan, & Pong, 1980).

Molecular Structure Analysis

The molecular structure of related compounds shows significant interactions and conformations. For instance, the structure of 3-Benzyl-5-(2-fluorobenzylidene)- imidazolidine-2,4-dione presents a dihedral angle between the fluorobenzylidene and imidazolidinedione rings, indicating potential steric and electronic effects influencing the chemical behavior of such molecules (Simone et al., 1996).

Chemical Reactions and Properties

While specific reactions for 5-[4-(dimethylamino)benzylidene]-3-(2-fluorobenzyl)-2,4-imidazolidinedione are not detailed, analogous structures demonstrate a range of chemical reactivities, such as the ability to undergo transformations into various derivatives through reactions with alkali metal salts (Popov-Pergal et al., 2010). This suggests a versatility in functional group modifications and the potential to tailor the molecule for specific applications.

Physical Properties Analysis

The crystalline and solid-state properties of compounds within this class have been studied, revealing specific crystal packing patterns and hydrogen bonding interactions, as observed in related structures. These findings can provide insight into the solubility, stability, and formulation considerations for 5-[4-(dimethylamino)benzylidene]-3-(2-fluorobenzyl)-2,4-imidazolidinedione (Kosma, Selzer, & Mereiter, 2012).

Safety and Hazards

This compound is classified as highly hazardous to water (WGK 3) . It should be stored below +30°C . In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and get medical attention . If skin contact occurs, wash off immediately with plenty of water for at least 15 minutes and get medical attention immediately if symptoms occur . If inhaled, remove to fresh air and get medical attention immediately if symptoms occur . If ingested, do not induce vomiting and get medical attention .

properties

IUPAC Name

(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-3-[(2-fluorophenyl)methyl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O2/c1-22(2)15-9-7-13(8-10-15)11-17-18(24)23(19(25)21-17)12-14-5-3-4-6-16(14)20/h3-11H,12H2,1-2H3,(H,21,25)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGBYXLKFDMIFTI-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)N2)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)N2)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-5-{[4-(Dimethylamino)phenyl]methylidene}-3-[(2-fluorophenyl)methyl]imidazolidine-2,4-dione

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